5,7-Dimethyl-2-tetralone

Beschreibung

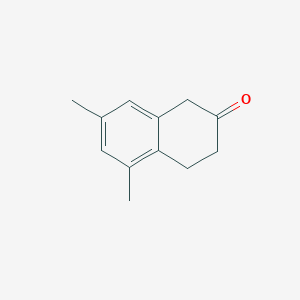

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5,7-dimethyl-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-5-9(2)12-4-3-11(13)7-10(12)6-8/h5-6H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLBOUOFVRYIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCC(=O)CC2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439186 | |

| Record name | 5,7-Dimethyl-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150331-48-9 | |

| Record name | 5,7-Dimethyl-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 5,7 Dimethyl 2 Tetralone and Its Derivatives

Oxidation Reactions

The oxidation of 5,7-Dimethyl-2-tetralone and its precursors can proceed through several pathways, including regioselective functionalization and autoxidation, leading to a range of products depending on the reagents and conditions employed.

Regioselective Oxidation Processes

The regioselective oxidation of tetralone systems is a key method for their functionalization. While direct oxidation of this compound is not extensively documented, studies on closely related precursors highlight relevant transformation pathways. For instance, the oxidation of 5,8-dimethyldihydronaphthalene, a direct precursor to the isomeric 5,8-dimethyl-2-tetralone, with manganese(III) acetate (B1210297) and potassium bromide did not yield the expected allylic acetate. Instead, the reaction led to aromatization and the formation of other derivatives. researchgate.netresearchgate.net

The reaction was intended to introduce an acetate group at the allylic position, which could then be converted to the tetralone. However, two different products were isolated from the reaction mixture: 1,4-dimethylnaphthalene (B47064) and a bromo-acetate derivative. researchgate.netresearchgate.net The formation of 1,4-dimethylnaphthalene suggests that the intermediate underwent rearrangement and elimination under the reaction conditions. researchgate.net This outcome demonstrates that aromatization can be a significant competing pathway during the oxidation of dihydronaphthalene precursors to tetralones.

| Reactant | Reagents | Major Product | Yield | Minor Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5,8-Dimethyldihydronaphthalene | Manganese(III) acetate, Potassium bromide | 1,4-Dimethylnaphthalene | 60% | 1-Acetoxy-2-bromo-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene | 40% | researchgate.netresearchgate.net |

Autoxidation Under Controlled Conditions

The autoxidation of tetralone derivatives under basic conditions provides a route to further oxidized structures. A study on a dimethyl tetralone model compound, which was designed to prevent aromatization, offers significant insight into this process. murdoch.edu.au When this α-tetralone was subjected to hydroxylation conditions (potassium t-butoxide in dimethylformamide), it did not yield a stable hydroxylated product. murdoch.edu.au

Instead, the reaction yielded two main products that were chromatographically separated. The major product was a diketone, resulting from further oxidation, while the less polar product was an olefin, formed through dehydration of an unstable intermediate. murdoch.edu.au This suggests that the initially formed product at the benzylic C-4 position is unstable and readily undergoes either further oxidation or elimination to form more stable compounds. murdoch.edu.au

| Reactant | Conditions | Product | Structure | Yield | Reference |

|---|---|---|---|---|---|

| Dimethyl tetralone model compound | Potassium t-butoxide, Dimethylformamide | Diketone | 5,8-Dimethoxy-3,3-dimethylnaphthalene-1,2(3H,4H)-dione | 56% | murdoch.edu.au |

| Olefin | 5,8-Dimethoxy-1,1-dimethyl-1,2-dihydronaphthalen-4(3H)-one | 37% |

When the reaction on the same tetralone was conducted in dimethyl sulfoxide, a highly polar and unstable material was isolated in low yield (11%), which was characterized as the 4-hydroxy-tetralone, alongside a significant recovery of starting material (78%). This provides evidence for the formation of the hydroxylated intermediate, which is prone to subsequent reactions. murdoch.edu.au

Reduction Reactions

The carbonyl group of this compound is susceptible to reduction by various hydride reagents to yield the corresponding secondary alcohol, 5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) are effective for this transformation. organic-chemistry.org This reaction is a common and high-yielding method for the conversion of ketones to alcohols. sapub.orgrushim.ru

While specific studies on this compound are not prevalent, the reduction of the tetralone core is well-established. For example, asymmetric transfer hydrogenation has been successfully applied to 2-arylidene-1-tetralones using Noyori–Ikariya type Ru(II) complexes, reducing both the exocyclic double bond and the ketone carbonyl to form the corresponding cis-benzylic alcohols with high diastereoselectivity. acs.org This demonstrates the accessibility of the tetralone carbonyl to reduction, even in more complex systems. Catalytic hydrogenation over metal catalysts such as palladium, platinum, or iridium is another effective method for reducing the carbonyl group, often requiring higher pressures of hydrogen gas. utn.edu.ar

Electrophilic and Nucleophilic Substitution Reactions

The chemical nature of this compound allows for substitution reactions on both the aromatic ring and the aliphatic carbon adjacent to the carbonyl group (the α-carbon).

Halogenation (e.g., Bromination)

Halogenation of this compound can occur at two distinct positions: on the aromatic ring via electrophilic substitution or at the α-carbon.

Electrophilic Aromatic Bromination : The aromatic ring of the tetralone can undergo electrophilic bromination. The outcome is directed by the existing substituents. The C-5 and C-7 dimethyl groups are activating, ortho-, para-directing groups. The carbonyl group at C-2 and the fused aliphatic ring are deactivating. Therefore, bromination with an electrophilic bromine source like Br₂ in the presence of a Lewis acid, or with N-bromosuccinimide (NBS) in an appropriate solvent, would be expected to occur at the C-6 or C-8 positions, which are ortho and para to the methyl groups and meta to the deactivating portion of the molecule. nih.gov

α-Bromination : The carbon atom at the C-1 position, being α to the carbonyl group, can be halogenated under different conditions. This reaction typically proceeds via an enol or enolate intermediate. libretexts.org In the presence of an acid catalyst, the tetralone forms an enol, which then acts as a nucleophile, attacking an electrophilic halogen source (e.g., Br₂ in acetic acid). masterorganicchemistry.com This process leads to the formation of 1-bromo-5,7-dimethyl-2-tetralone. The resulting α-halogenated ketones are valuable synthetic intermediates, for instance, in elimination reactions to form α,β-unsaturated ketones. acs.org

Alkylation Reactions

Alkylation of tetralones at the α-position is a powerful tool for carbon-carbon bond formation. This nucleophilic substitution is typically achieved by first forming an enolate from the tetralone, which then reacts with an alkylating agent.

A significant advancement in this area is the iridium-catalyzed asymmetric allylic alkylation, which has been applied to a 5,7-dimethyl-substituted tetralone derivative. This reaction allows for the enantioselective and diastereoselective formation of an all-carbon quaternary stereocenter at the α-position. The reaction of a β-keto ester derivative of 5,7-dimethyl-1-tetralone (B79758) with crotyl chloride, using a specific iridium-phosphoramidite catalyst system, furnished the alkylated product in good yield and selectivity.

| Substrate | Electrophile | Catalyst System | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 5,7-dimethyl-substituted α-carboxyethyl tetralone | Crotyl chloride | [Ir(cod)Cl]₂, Phosphoramidite Ligand, Proton Sponge | 72% | >20:1 | 93% | nih.gov |

This methodology highlights the utility of 5,7-dimethyl tetralone scaffolds in advanced asymmetric synthesis, providing access to complex molecular architectures bearing vicinal tertiary and quaternary stereocenters.

Condensation and Cyclization Reactions

Wittig Reaction and Related Olefination

The Wittig reaction is a widely used method for converting ketones into alkenes. wikipedia.orglumenlearning.com The reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with an aldehyde or ketone to yield an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglumenlearning.com For this compound, this reaction provides a route to introduce a double bond at the C2 position.

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Unstabilized ylides, where the R group is an alkyl, typically lead to the formation of (Z)-alkenes. organic-chemistry.org In contrast, stabilized ylides, where the R group is an electron-withdrawing group like an ester or ketone, predominantly yield (E)-alkenes. organic-chemistry.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. wikipedia.org

A common application is the introduction of a methylene (B1212753) group using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which can convert even sterically hindered ketones into their methylene derivatives. libretexts.org

Table 1: Examples of Olefination Reactions

| Reaction | Reagent | Product Type | Selectivity |

| Wittig Reaction | Unstabilized Ylide (e.g., R=alkyl) | (Z)-Alkene | High |

| Wittig Reaction | Stabilized Ylide (e.g., R=ester) | (E)-Alkene | High |

| Peterson Olefination | α-silyl carbanion (acid workup) | (Z)-Alkene | High |

| Peterson Olefination | α-silyl carbanion (base workup) | (E)-Alkene | High |

| Julia-Kocienski Olefination | Benzothiazol-2-yl sulfones | (E)-Alkene | Very Good |

This table summarizes the stereochemical outcomes of various olefination reactions.

Related olefination methods include the Peterson olefination, which uses α-silyl carbanions and allows for stereochemical control based on acidic or basic workup conditions. tcichemicals.com The Julia-Kocienski olefination is another alternative that provides good E-selectivity. organic-chemistry.org

Vilsmeier Reaction on 2-Tetralones

The Vilsmeier-Haack reaction is a formylation reaction that typically involves an electron-rich aromatic compound, a substituted formamide (B127407) (like dimethylformamide, DMF), and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The reaction forms a Vilsmeier reagent, which is a chloroiminium ion that acts as the electrophile. wikipedia.org

Ketones with an α-methylene group, such as 2-tetralones, can react with the Vilsmeier reagent via their enol or enamine forms. youtube.com The reaction of α-tetralone with the Vilsmeier-Haack reagent, prepared from DMF and phosphorus tribromide, has been shown to produce 1-bromo-3,4-dihydronaphthalene-2-carbaldehyde. reddit.com The reaction proceeds by heating a solution of the tetralone in a dry solvent like dichloromethane (B109758) with the pre-formed Vilsmeier reagent. reddit.com

The Vilsmeier reagent is a relatively weak electrophile, so the substrate needs to be sufficiently activated. organicreactions.org For ketones, the reaction proceeds through the more electron-rich enol form. sci-hub.se The initial product is an iminium ion, which is then hydrolyzed during workup to yield the corresponding aldehyde. wikipedia.org

Condensation-Cyclization involving Hydrazone Derivatives

Hydrazones, formed by the condensation of ketones like this compound with hydrazine (B178648) or its derivatives, are versatile intermediates in organic synthesis. researchgate.net These condensation reactions are often carried out under acidic conditions to facilitate the formation of the hydrazone. researchgate.net

Hydrazone derivatives can undergo various cyclization reactions to form heterocyclic compounds. chempap.org For instance, the thermal cyclization of 2-ethoxycarbonylimino-3-arylhydrazono-indolines, formed from the coupling of diazonium salts with 2-ethoxycarbonylamino-indole, yields 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles in nearly quantitative yields. chempap.org

The cyclization of hydrazones derived from acetyl-naphthols with triphosgene (B27547) can lead to the formation of naphthoxazines or their spiro dimers, depending on the reaction conditions. mdpi.comnih.gov These reactions highlight the utility of hydrazone derivatives of cyclic ketones in constructing complex polycyclic systems.

Rearrangement Pathways During Transformations

During various chemical transformations of 2-tetralones and their derivatives, molecular rearrangements can occur, particularly under acidic conditions. Acid-catalyzed reactions of polyalkyltetralones have been shown to lead to rearrangements. cdnsciencepub.com

For instance, the acid-catalyzed formation of tetralones from 2-(N,N-dimethylamino)-1,4-diphenyl-1,4-butanediol involves mechanistic pathways that can include rearrangements. acs.org While specific rearrangement pathways for this compound are not extensively detailed in the provided context, it is a common phenomenon in reactions involving carbocation intermediates, which can be generated under various reaction conditions used in the transformations of tetralones. organicreactions.org

Spectroscopic Characterization and Advanced Analytical Techniques for 5,7 Dimethyl 2 Tetralone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the 5,7-Dimethyl-2-tetralone structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not currently available in published literature. A predicted ¹³C NMR spectrum would display a unique signal for each chemically distinct carbon atom in the molecule. The chemical shifts would differentiate between the aromatic, aliphatic, carbonyl, and methyl carbons, providing conclusive evidence for the carbon skeleton of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation. While a specific experimental IR spectrum for this compound is not available, the expected spectrum would show characteristic absorption bands. A strong absorption band is anticipated in the region of 1705-1725 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ketone functional group. Additionally, characteristic peaks for C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching within the aromatic ring, would be expected.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This provides vital information about the molecular weight and the fragmentation pattern of the analyte. For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern, resulting from the cleavage of the molecule upon ionization, would offer further structural insights, such as the loss of methyl groups or fragments from the tetralone ring. However, specific experimental mass spectral data for this compound is not documented in readily accessible scientific sources.

High-Resolution Analytical Methods for Purity and Isomeric Distinction

To ensure the purity of a sample and to distinguish it from its isomers, high-resolution analytical methods are indispensable. These techniques offer superior separation and detection capabilities, which are critical in synthetic and analytical chemistry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for separating this compound from potential impurities or isomers and for confirming its identity. The retention time from the liquid chromatography component provides a characteristic measure for the compound under specific analytical conditions, while the mass spectrometer provides the molecular weight and fragmentation data for definitive identification. At present, specific LC-MS analytical methods and data for this compound have not been reported in the available scientific literature.

Quantitative ¹³C NMR for Impurity Profiling

Quantitative ¹³C Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical tool for the identification and quantification of impurities in active pharmaceutical ingredients (APIs) such as this compound. This technique offers a direct and primary method of measurement, as the signal intensity in a ¹³C NMR spectrum is directly proportional to the number of carbon nuclei, enabling the determination of the concentration of an analyte without the need for a reference standard of the same compound.

The impurity profile of this compound can be meticulously assessed using q¹³C NMR. The wide chemical shift range of ¹³C NMR typically allows for the resolution of signals from structurally similar compounds, which is advantageous for distinguishing between the main component and its process-related impurities or degradation products. For accurate quantification, experimental parameters must be carefully optimized. This includes ensuring a sufficient relaxation delay between scans to allow for complete spin-lattice relaxation (T₁) of all carbon nuclei, thereby ensuring a linear response between signal area and concentration. The use of inverse-gated decoupling sequences is also standard practice to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integrations.

In the context of this compound, potential impurities could include starting materials, intermediates from the synthetic route, or isomers. For instance, residual 5,8-dimethyl-1-tetralone, an isomer and a potential precursor, could be present. The distinct chemical environment of the carbonyl carbon in 1-tetralones versus 2-tetralones, as well as the different substitution patterns on the aromatic ring, would result in unique and quantifiable signals in the ¹³C NMR spectrum.

The quantification of an impurity is achieved by comparing the integral of a specific resonance of the impurity with that of a resonance from the main this compound compound. The percentage of the impurity can be calculated based on the ratio of these integrals, corrected for the number of carbons giving rise to each signal. This approach can reliably quantify impurities at levels of 0.1% and higher, aligning with regulatory requirements for pharmaceutical quality control.

Below is a hypothetical data table illustrating the application of q¹³C NMR for the impurity profiling of a this compound sample. The chemical shifts are estimated based on the structure of the compounds and typical values for substituted tetralones.

| Compound | Carbon Atom | Expected Chemical Shift (ppm) | Observed Integral | Molar Percentage (%) |

|---|---|---|---|---|

| This compound | C=O | ~210 | 100.00 | 99.5 |

| Aromatic CH | ~125-130 | 201.50 | ||

| Aromatic C-CH₃ | ~135-140 | 200.50 | ||

| Aliphatic CH₂ | ~30-50 | 398.00 | ||

| Impurity: 5,8-Dimethyl-1-tetralone | C=O | ~200 | 0.50 | 0.5 |

| Aromatic CH | ~126-132 | 1.01 | ||

| Aliphatic CH₂ | ~20-40 | 1.49 |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral molecules. researchgate.netnih.govspringernature.com For a chiral molecule like this compound, which possesses a stereogenic center at the C5 position (assuming a chiral variant), X-ray crystallography can elucidate the precise spatial arrangement of its atoms, allowing for the assignment of the R or S configuration.

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net This effect occurs when the energy of the X-rays used is near the absorption edge of an atom in the crystal. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). For molecules composed only of light atoms (like carbon, hydrogen, and oxygen), this effect is very weak. However, with modern diffractometers and careful data collection, it is often possible to determine the absolute configuration of such compounds.

The process involves growing a high-quality single crystal of the enantiomerically pure compound. This can often be the most challenging step. The crystal is then mounted on a diffractometer and a full sphere of diffraction data is collected, typically using copper (Cu Kα) radiation to enhance the anomalous scattering effect.

The collected data is processed to solve the crystal structure, which provides the connectivity and relative stereochemistry of the molecule. To determine the absolute configuration, the structural model is refined against the diffraction data. A key parameter in this refinement is the Flack parameter, which is a value that indicates whether the determined structure corresponds to the correct enantiomer. researchgate.net A Flack parameter close to zero for a given configuration confirms that the assignment is correct, while a value close to one indicates that the inverted structure is the correct one.

Below is a representative table of crystallographic data that would be expected from a single-crystal X-ray diffraction study of a chiral derivative of this compound. The data presented is hypothetical but reflects the typical parameters reported in such an analysis.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₄O |

| Formula Weight | 174.24 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.12 Å, b = 8.45 Å, c = 18.21 Å |

| Volume | 942.3 ų |

| Z | 4 |

| Calculated Density | 1.228 g/cm³ |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Reflections Collected | 5678 |

| Independent Reflections | 1845 |

| Final R-factor | 0.035 |

| Flack Parameter | 0.02(4) |

The Flack parameter of 0.02(4) in this example, being close to zero with a small standard uncertainty, would provide strong evidence for the assigned absolute configuration.

Computational Chemistry and Mechanistic Studies on 5,7 Dimethyl 2 Tetralone and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of tetralone derivatives. These calculations provide detailed information on molecular orbitals, charge distributions, and interatomic parameters.

DFT studies at the B3LYP/6-31g(d,p) level, for example, can be used to perform full geometry optimization of the molecule, yielding precise data on interatomic distances, bond angles, and atomic charges. ekb.egbutlerov.com This information is fundamental to understanding the molecule's inherent stability and reactive sites. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in predicting the sites susceptible to nucleophilic or electrophilic attack.

In the context of forming 2-tetralone (B1666913) derivatives, DFT computational studies have been employed to rationalize reaction outcomes. For example, in the ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated cyclization of δ-aryl-β-dicarbonyl compounds to form 2-tetralones, DFT calculations showed that the successful formation of the product is dependent on the stability of the subsequent cyclohexadienyl radical intermediates. nih.gov These computational models can explain observed site selectivity and the impact of substituents on the aromatic ring on the cyclization process. nih.gov

Table 1: Representative Data from Quantum Chemical Calculations This table is illustrative of the types of data obtained from DFT calculations.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | e.g., -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | e.g., -1.2 eV | Indicates susceptibility to nucleophilic attack |

| Dipole Moment | e.g., 2.8 D | Relates to polarity and intermolecular interactions |

| Atomic Charges | Varies per atom | Identifies electron-rich and electron-deficient centers |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net This technique is particularly valuable for studying the conformational flexibility of cyclic and semi-flexible molecules like 5,7-Dimethyl-2-tetralone. The non-aromatic part of the tetralone ring is not planar and can adopt different conformations, such as half-chair or envelope forms. rsc.org

MD simulations can identify the most stable conformations and the energy barriers between them by simulating the molecule's behavior in a solvent environment over a period, often ranging from nanoseconds to microseconds. wustl.edumdpi.commdpi.com The resulting trajectory provides a detailed picture of the molecule's dynamic behavior. nih.govnih.gov

For tetralone derivatives, MD simulations have been used to investigate the stability of protein-ligand complexes. ekb.eg In a study of tetralone sulfonamide derivatives as potential anticancer agents, MD simulations running for 20 nanoseconds were used to analyze the stability of a promising compound within the binding pockets of apoptotic proteins like BCL2 and caspase-7. ekb.eg Analytical characteristics from these simulations, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), indicated that the ligand remained stable in the catalytic binding pocket throughout the simulation. ekb.eg

Table 2: Key Outputs from Molecular Dynamics Simulations for Conformational Analysis

| Analysis Metric | Description | Implication for Tetralones |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of a particular conformation or a protein-ligand complex. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the molecule, such as the non-aromatic ring. |

| Radius of Gyration (RoG) | Measures the compactness of the structure over time. | Assesses conformational changes and stability. |

| Conformational Clustering | Groups similar structures from the trajectory to identify predominant conformations. | Reveals the most populated and energetically favorable shapes of the molecule. |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is crucial for mapping out the intricate details of chemical reactions, including the identification of intermediates and the calculation of transition state energies.

The formation of the tetralone core often involves cyclization reactions. Computational studies can provide mechanistic insights that are difficult to obtain through experimental means alone. For instance, the synthesis of substituted tetrahydrochromenes and dihydronaphthofurans from β-tetralone proceeds through a cascade of Michael/oxa-Michael reactions. nih.gov DFT studies were used to elucidate the plausible mechanism for the formation of these five- and six-membered heterocyclic rings, explaining the preference for 6-endo-trig or 5-exo-trig cyclization pathways. nih.gov

Another relevant reaction is the Nazarov cyclization, which involves a 4π-electrocyclic ring closure of a pentadienyl cation to form cyclopentenones. wikipedia.orgillinois.edunih.gov While this reaction typically forms a five-membered ring, the principles of acid-catalyzed activation and electrocyclization are fundamental concepts in organic chemistry that can be studied computationally. organic-chemistry.orgthermofisher.com The mechanism involves the coordination of a Lewis or Brønsted acid to a divinyl ketone, which generates a pentadienyl cation that subsequently undergoes a conrotatory electrocyclization. illinois.edu

In the synthesis of 2-tetralones from δ-aryl-β-dicarbonyl radicals, a proposed mechanism involves the initial oxidation of the enol tautomer by CAN to produce a radical species. nih.gov This radical then undergoes intramolecular cyclization via addition to the aromatic ring, forming a cyclohexadienyl radical intermediate. nih.gov A second oxidation and subsequent deprotonation yield the 2-tetralone derivative. nih.gov

Rearrangement reactions are common in organic synthesis and often involve carbocation intermediates. The Wagner-Meerwein rearrangement is a classic example, characterized by a 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring carbon atom, typically resulting in a more stable carbocation. wikipedia.orglscollege.ac.inlibretexts.orgslideshare.net Such rearrangements are described as cationic organic-chemistry.orgresearchgate.net-sigmatropic shifts. lscollege.ac.in

Computational methods can be used to calculate the energy profiles of these rearrangement pathways. researchgate.netnih.gov This involves locating the transition state structures and calculating their energies relative to the starting materials and intermediates. The resulting energy profile reveals the activation energy barriers for each step, allowing chemists to predict the feasibility and kinetics of the reaction. For a tetralone derivative that forms a carbocation, a Wagner-Meerwein rearrangement could occur if it leads to a more stabilized intermediate (e.g., from a secondary to a tertiary carbocation, or to one that is benzylically stabilized). youtube.com Calculating the energy profile would confirm whether the rearranged product is kinetically and thermodynamically favored.

In Silico Predictions for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For tetralone analogues, QSAR models are valuable for predicting the therapeutic potential of new derivatives and guiding further synthesis.

A QSAR model was developed for a series of 4-hydroxy-α-tetralone derivatives to predict their anti-inflammatory activity against tumour necrosis factor (TNF)-α. researchgate.net This study used a non-linear model based on an artificial neural network. The predictive power of the QSAR model was validated by synthesizing and testing the most and least active virtual derivatives, with the experimental results showing good agreement with the predicted values. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also employed. nih.govmdpi.com These methods correlate the biological activity of molecules with their 3D properties, such as steric and electrostatic fields. The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions around the molecule where modifications are likely to increase or decrease activity.

Table 3: Common Descriptors Used in QSAR Models for Tetralone Analogues

| Descriptor Type | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Describes the electronic aspects of the molecule and its ability to engage in electrostatic or orbital-controlled interactions. ekb.eg |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule, which influences its fit into a binding site. |

| Hydrophobic | LogP (Partition coefficient) | Quantifies the molecule's lipophilicity, affecting its absorption, distribution, and ability to cross cell membranes. |

| Topological | Connectivity indices | Numerical descriptors of molecular topology, encoding information about the size, shape, and degree of branching. |

Docking Studies and Ligand-Target Interactions (Inferring from biological activity)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govscienceopen.com This method is essential for understanding the molecular basis of a drug's action and is widely used in drug discovery.

For analogues of this compound, docking studies have been performed to elucidate their interactions with various biological targets. In a study of 4-hydroxy-α-tetralone derivatives with anti-inflammatory activity, docking was used to analyze their binding affinity with the target protein, showing results comparable to the standard drug, Diclofenac. researchgate.net

Similarly, docking and MD simulations were used to investigate the anticancer potential of certain tetralone derivatives. ekb.eg These studies showed that a specific compound selectively targeted the catalytic-binding pockets of apoptotic proteins. The naphthalene (B1677914) group of the tetralone derivative was found to interact with a small hydrophobic pocket in both caspase-7 and BCL2 receptors. ekb.eg

In another example, novel aminotetralin analogues were docked into molecular models of serotonin (B10506) (5-HT₂) and histamine (B1213489) H₁ G protein-coupled receptors to interpret their pharmacological affinities and guide the design of future ligands. nih.gov These in silico studies help rationalize why certain structural features are optimal for binding and can predict how modifications might improve selectivity or affinity. nih.govherbmedpharmacol.comresearchgate.net

Biological Activities and Therapeutic Potential of 5,7 Dimethyl 2 Tetralone Derivatives

Anticancer and Antiproliferative Properties

Derivatives based on the tetralone framework have demonstrated notable potential as anticancer agents. Their efficacy is often attributed to their ability to induce cell death, halt proliferation, and interfere with essential enzymatic processes in cancer cells.

A significant body of research has focused on the cytotoxic effects of tetralone derivatives against a panel of human cancer cell lines. These studies are crucial for identifying compounds with potent and selective anticancer activity. For instance, various novel longifolene-derived tetralone derivatives bearing a 1,2,4-triazole (B32235) moiety have been synthesized and evaluated for their in vitro cytotoxicity against cell lines such as T-24 (bladder carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and HT-29 (colon adenocarcinoma). Certain compounds from this series exhibited broad-spectrum anticancer activity against these tested cell lines.

Similarly, studies on methoxy-substituted tetralone-based chalcone (B49325) derivatives have shown promising effects against the MCF-7 breast cancer cell line. One particular compound, identified as TMMD, demonstrated a 52.33% cell survival rate at a concentration of 15.6µg/mL, indicating significant anticancer activity. nih.gov Other related tetralin derivatives, such as chalcone derivative 3a , have also shown high potency against MCF-7 and HeLa (cervical cancer) cell lines, with IC₅₀ values of 4.5 µg/mL and 3.5 µg/mL, respectively. researchgate.netmdpi.com

The cytotoxic potential of these derivatives is often quantified by their IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cytotoxicity of Tetralone Derivatives Against Human Cancer Cell Lines

| Compound Class | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Tetralin-6-yl-chalcone derivative (3a) | MCF-7 (Breast) | 4.5 µg/mL | researchgate.netmdpi.com |

| Tetralin-6-yl-chalcone derivative (3a) | HeLa (Cervix) | 3.5 µg/mL | researchgate.netmdpi.com |

| Methoxy-substituted tetralone-chalcone (TMMD) | MCF-7 (Breast) | IC₅₀ reached at 15.6 µg/mL | nih.gov |

| Tetralone-sulfonamide derivative (Compound 11) | MCF-7 (Breast) | Potent activity (77.5% growth inhibition at 50 µM) | diva-portal.orgmdpi.com |

Beyond direct cytotoxicity, the anticancer potential of tetralone derivatives lies in their ability to modulate key cellular pathways governing cell survival and death. Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer.

Research has shown that certain tetralone-sulfonamide derivatives can trigger apoptosis in cancer cells. mdpi.com For example, a specific derivative, referred to as compound 11 , was found to induce an apoptotic cascade in MCF-7 breast cancer cells. diva-portal.orgmdpi.com This was achieved by modulating the levels of key apoptotic proteins, including a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. diva-portal.orgmdpi.com The resulting increase in the Bax/Bcl-2 ratio is a well-known trigger for apoptosis. Furthermore, this compound was observed to increase the levels of caspase-7, an executioner caspase that plays a final role in dismantling the cell during apoptosis. diva-portal.orgmdpi.com This induction of apoptosis was also associated with a cell cycle arrest at the G2/M phase, effectively halting cell proliferation. mdpi.com

DNA topoisomerases are essential enzymes that manage the topological state of DNA and are critical for processes like replication and transcription. phcogrev.com Because cancer cells are highly proliferative, they are particularly dependent on these enzymes, making topoisomerases a key target for anticancer drugs. mdpi.comphcogrev.comwikipedia.org Inhibitors can act as "poisons," which stabilize the transient complex between the topoisomerase and DNA, leading to DNA strand breaks and ultimately, cell death. wikipedia.org

The tetralin scaffold, the core of tetralones, is found in a class of natural products known as aryltetralin lignans. A prominent member of this class is podophyllotoxin (B1678966), which is isolated from the roots of Podophyllum species. diva-portal.org While podophyllotoxin itself is not used clinically due to toxicity, its semi-synthetic derivatives, etoposide (B1684455) and teniposide, are widely used chemotherapeutic agents. nih.gov These drugs are potent inhibitors of topoisomerase II, acting as poisons that cause double-strand DNA breaks, thereby inducing apoptosis in rapidly dividing cancer cells. nih.gov This link establishes the tetralin/tetralone structure as a valid pharmacophore for the design of topoisomerase inhibitors.

Neuropharmacological Applications

The structural versatility of the tetralone scaffold has also led to its exploration in the field of neuropharmacology, particularly in the context of neurodegenerative diseases and psychiatric disorders.

Dopamine (B1211576) receptors are central to various neurological functions, including motor control, motivation, and cognition, and are important targets for treating conditions like Parkinson's disease and schizophrenia. frontiersin.orgfrontiersin.org Research into compounds with a tetralin core (structurally closely related to tetralones) has revealed significant activity at dopamine receptors.

Specifically, C1-methylated derivatives of 5-hydroxy-2-(di-n-propylamino)tetralin have been identified as central dopamine (DA) receptor agonists. nih.gov Both the cis and trans isomers of these compounds demonstrated the ability to stimulate dopamine autoreceptors. The trans isomer, in particular, was also capable of eliciting clear postsynaptic dopamine receptor agonist actions, indicating its potential to directly mimic the effects of dopamine. nih.gov Further studies on pyridine (B92270) analogs of 5-hydroxy-2-(di-n-propylamino)tetralin confirmed activity at both D2 and D3 dopamine receptors. nih.gov These findings highlight the potential of the aminotetralin scaffold, and by extension related tetralone structures, for the development of novel dopaminergic agents.

Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine. Inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, is a primary therapeutic strategy for managing the symptoms of the disease. nih.gov

A series of α,β-unsaturated carbonyl-based tetralone derivatives has been investigated for its potential in treating Alzheimer's disease. nih.gov Many of these compounds were found to exhibit potent inhibitory activity against AChE. nih.gov One of the most effective compounds in the series, designated 3f , displayed an excellent AChE inhibitory potential with an IC₅₀ value of 0.045 µM. nih.gov The ability of these tetralone derivatives to potently inhibit AChE suggests that this chemical scaffold is a promising starting point for the design of new therapeutic agents for neurodegenerative conditions like Alzheimer's. researchgate.netnih.gov

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the tetralone scaffold have demonstrated notable anti-inflammatory and immunomodulatory properties. These effects are primarily attributed to their interaction with key mediators of the inflammatory cascade, such as the macrophage migration inhibitory factor (MIF), and their ability to modulate the activity of immune cells like macrophages.

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition

Macrophage migration inhibitory factor (MIF) is a pleiotropic pro-inflammatory cytokine that plays a pivotal role in the innate immune response. mdpi.com One of its unique features is its tautomerase enzymatic activity, which is implicated in its pro-inflammatory functions. mdpi.commdpi.com Small molecule inhibitors that target this enzymatic activity have been shown to effectively block the pro-inflammatory effects of MIF. mdpi.com

Research has shown that certain E-2-arylmethylene-1-tetralone derivatives can efficiently bind to the active site of MIF and inhibit its tautomerase functions, including both enolase and ketolase activities. mdpi.commdpi.com This inhibition of MIF's enzymatic activity is a key mechanism behind the anti-inflammatory potential of these tetralone derivatives. By blocking the tautomerase activity, these compounds can interfere with the biological functions of MIF that contribute to the inflammatory response. mdpi.com

Attenuation of Macrophage Activation and Inflammatory Mediator Production

The inhibition of MIF by tetralone derivatives leads to a downstream attenuation of macrophage activation. mdpi.commdpi.com Macrophages are critical immune cells that, when activated, produce a variety of pro-inflammatory mediators. Studies have demonstrated that a selection of E-2-arylmethylene-1-tetralone derivatives can reduce inflammatory macrophage activation. mdpi.com

Specifically, certain compounds within this class have been shown to markedly inhibit the production of reactive oxygen species (ROS) and nitrite, which are key mediators of oxidative stress and inflammation. mdpi.commdpi.com Furthermore, these derivatives can suppress the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. mdpi.commdpi.com This leads to a reduction in the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the chemokine CCL2. mdpi.commdpi.com These findings indicate that tetralone derivatives can effectively regulate macrophage function and diminish the production of key inflammatory molecules. mdpi.com

Antimicrobial Activities

The tetralone scaffold has been identified as a promising framework for the development of novel antimicrobial agents. nih.gov Derivatives of tetralone have exhibited a broad spectrum of activity against both bacterial and fungal pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Studies have shown that novel tetralone derivatives, particularly those incorporating an aminoguanidinium moiety, possess significant antibacterial properties. nih.gov Many of these compounds have demonstrated higher activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 0.5 µg/mL to 4 µg/mL. nih.gov Notably, one compound, designated as 2D, exhibited the highest level of activity against Staphylococcus aureus. nih.gov

Against Gram-negative bacteria, the efficacy of these derivatives was more pronounced against Escherichia coli and Acinetobacter baumannii compared to Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov The nature of the substituent group on the tetralone core significantly influences the antibacterial activity. For instance, certain tetralone derivatives have shown greater potency than the conventional antibiotic ampicillin (B1664943) against P. aeruginosa and Salmonella spp. with MIC values ranging from 31.25 to 250 µg/mL. nih.gov

Antibacterial Activity of Tetralone Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Tetralone Derivatives (general) | Gram-Positive Bacteria | 0.5 - 4 | nih.gov |

| Compound 2a (R = CH₃) | P. aeruginosa | 31.25 - 250 | nih.gov |

| Compound 2a (R = CH₃) | Salmonella spp. | 31.25 - 250 | nih.gov |

| General Tetralones | E. coli | 31.25 - 62.5 | nih.gov |

| General Tetralones | Salmonella spp. IPT13 | 31.25 - 62.5 | nih.gov |

| General Tetralones | MRSA | 31.25 - 62.5 | nih.gov |

| General Tetralones | B. cereus | 31.25 - 62.5 | nih.gov |

Antifungal Efficacy

In addition to their antibacterial properties, tetralone derivatives have also been evaluated for their antifungal potential. nih.gov The structure-activity relationship is also evident in their antifungal action, with the nature of the substituent group on the carbonyl moiety influencing the activity.

For example, against Aspergillus niger, certain tetralone derivatives (2a and 2c) showed intermediate antifungal activity with a MIC of 125 μg/mL, while another derivative (2d) displayed a more significant fungicidal effect with a MIC of 62.5 μg/mL. nih.gov Against Penicillium expansum, several tetralone derivatives (2b, 2c, and 2d) were active, with MIC values ranging from 31.25 to 62.5 μg/mL. nih.gov The minimal fungicidal concentration (MFC) values suggested that their activity was fungistatic, though weaker than the standard antifungal fluconazole. nih.gov

Antifungal Activity of Tetralone Derivatives

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 2a (R = CH₃) | A. niger | 125 | nih.gov |

| Compound 2c (R = OMe) | A. niger | 125 | nih.gov |

| Compound 2d (R = O–CH₂–CH₃) | A. niger | 62.5 | nih.gov |

| Compound 2b (R = Ph) | P. expansum | 31.25 - 62.5 | nih.gov |

| Compound 2c (R = OMe) | P. expansum | 31.25 - 62.5 | nih.gov |

| Compound 2d (R = O–CH₂–CH₃) | P. expansum | 31.25 - 62.5 | nih.gov |

Plant Growth Regulatory Effects

Derivatives of 5,7-Dimethyl-2-tetralone are investigated for their potential as plant growth regulators due to their structural similarity to synthetic analogues of abscisic acid (ABA), a key plant hormone. These analogues, known as tetralone ABA, are bicyclic structures designed to be more stable and persistent than natural ABA.

The plant hormone abscisic acid (ABA) is a critical signaling molecule that regulates various physiological processes, including responses to environmental stressors like drought, heat, and salinity. rsc.org However, the application of ABA in agriculture is limited by its rapid metabolism in plants and its instability in light. nih.gov To overcome these limitations, synthetic analogues such as tetralone ABA have been developed. Tetralone ABA is a bicyclic analogue where a benzene (B151609) ring is fused to the main ring of the ABA structure. nih.govresearchgate.net

This structural modification has a significant impact on the molecule's stability and persistence. In plants, ABA is typically inactivated through oxidation of its methyl groups (C-7′, C-8′, and C-9′), leading to the formation of 8′-hydroxy ABA. nih.gov This compound then quickly isomerizes to phaseic acid (PA), a less active metabolite, which is further converted to the inactive dihydrophaseic acid (DPA). nih.govfrontiersin.org The fused aromatic ring in tetralone ABA analogues prevents this intramolecular isomerization to a phaseic acid-like structure. rsc.orgresearchgate.net As a result, the hydroxylated form of tetralone ABA remains biologically active for a longer period, leading to enhanced and more persistent ABA-like effects. rsc.orgresearchgate.net

Bioassays have demonstrated that tetralone ABA exhibits activity equal to or greater than natural (+)-ABA. researchgate.netresearchgate.net For instance, (+)-tetralone ABA was found to be more effective than (+)-ABA in complementing the growth retardation of an ABA-deficient Arabidopsis mutant. rsc.orgresearchgate.net The increased potency is largely attributed to the prolonged activity of its hydroxylated metabolite, which, unlike the equivalent in natural ABA, is not rapidly deactivated. researchgate.net

| Compound | Key Structural Feature | Metabolic Fate | Biological Activity Persistence |

|---|---|---|---|

| Abscisic Acid (ABA) | Standard sesquiterpenoid structure | Rapidly hydroxylated and isomerized to inactive Phaseic Acid (PA) | Low |

| Tetralone ABA Analogue | Fused benzene ring | Hydroxylated form is stable and resists isomerization to an inactive form | High |

Structure-Activity Relationship (SAR) Investigations

The biological activity of ABA analogues is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for designing potent and selective plant growth regulators by modifying various functional groups on the base molecule.

The number and position of methyl groups on the ring structure of ABA analogues significantly influence their biological activity. frontiersin.org Research on ABA itself has highlighted the critical role of the 7'-methyl group for its biological function in processes like wheat embryo germination. fao.org

In the context of related ABA analogues, such as 2′,3′-iso-PhABA, the presence and placement of methyl groups have been shown to be critical for maintaining ABA-like biological activity. frontiersin.org For example, a dimethyl-substituted analogue of PhABA (dimethyl-PhABA) exhibited slightly lower inhibitory activity on the seed germination and seedling growth of rice when compared to its non-methylated counterpart. frontiersin.org Conversely, it showed a significantly reduced ability to inhibit wheat embryo germination. frontiersin.org The complete removal of methyl groups (demethylation) at the 3' position resulted in a more significant loss of activity, suggesting that the presence of these groups is necessary for potency. frontiersin.org

| Analogue Modification | Observed Effect on a PhABA analogue | Implication for Biological Potency |

|---|---|---|

| Addition of two methyl groups (Dimethyl-PhABA) | Slightly decreased inhibition of rice seed germination; significantly reduced inhibition of wheat embryo germination. frontiersin.org | Potency is sensitive to the number and position of methyl groups and can vary by species. |

| Removal of a methyl group (Demethyl-iso-PhABA) | Resulted in weak inhibitory activity. frontiersin.org | Methyl groups are necessary for maintaining high biological activity. |

Role of 5,7 Dimethyl 2 Tetralone As an Intermediate in Natural Product Synthesis and Analogues

Precursor in Sesquiterpene Synthesis

The unique structural features of 5,7-dimethyl-2-tetralone make it an ideal starting material for the synthesis of sesquiterpenes, a class of natural products characterized by a 15-carbon skeleton. Its bicyclic core provides a ready-made platform for the introduction of various functional groups and the construction of the intricate ring systems typical of these compounds.

Formal Synthesis of Occidol

A notable application of a dimethyl-substituted β-tetralone is in the formal total synthesis of (±)-Occidol. tandfonline.comresearchgate.net Occidol, a sesquiterpene belonging to the eudesmane (B1671778) class, is a primary component of the essential oil of Thuja species. tandfonline.comresearchgate.net The synthesis commences with the reduction of 5,8-dimethyl-2-tetralone to the corresponding alcohol using sodium borohydride (B1222165). tandfonline.comresearchgate.net This alcohol is then converted to its mesylate derivative, which subsequently undergoes cyanation with sodium cyanide to yield a nitrile. tandfonline.comresearchgate.net A Grignard reaction with methylmagnesium bromide on the nitrile furnishes a key methyl ketone intermediate. tandfonline.comresearchgate.net This intermediate has been previously converted to occidol in a single step, thus completing the formal synthesis. tandfonline.comresearchgate.net

The transformation of 5,8-dimethyl-2-tetralone to the crucial methyl ketone intermediate for occidol synthesis involves a four-step sequence: reduction, mesylation, cyanation, and a Grignard reaction. researchgate.net Although a lengthy synthetic route to 5,8-dimethyl-2-tetralone has been previously published, its conversion to eudesmane sesquiterpenes like occidol and emmotin-G can be achieved through standard organic reactions. tandfonline.com

Synthesis of Emmotin-G Methyl Ether

The utility of dimethyl-2-tetralones extends to the synthesis of other sesquiterpenes, such as Emmotin-G. An efficient synthesis of 5,8-dimethyl-2-tetralone has been developed from 5,8-dimethyl-1-tetralone. researchgate.net This process involves the conversion of the starting material into an unsaturated derivative, which upon epoxidation and subsequent acid hydrolysis, yields the target 5,8-dimethyl-2-tetralone. researchgate.net This compound is a potential intermediate for the synthesis of ring-A aromatic sesquiterpenes, including emmotin-G. tandfonline.comresearchgate.net The conversion of this tetralone to emmotin-G can be accomplished through established organic reactions. tandfonline.com

Intermediacy in Alkaloid Synthesis

Tetralone scaffolds, including this compound, are valuable intermediates in the synthesis of alkaloids, a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. researchgate.netresearchgate.net These derivatives serve as building blocks for constructing the complex, often polycyclic, structures of alkaloids. researchgate.netresearchgate.net The reactivity of the tetralone core allows for the introduction of nitrogen-containing functional groups and the elaboration of the characteristic ring systems of various alkaloid families. researchgate.netresearchgate.net For instance, tetralones have been employed in the synthesis of alkaloids with potential antitumor and anticancer activities. nih.gov

Building Block for Complex Polycyclic Natural Products

The structural framework of this compound makes it an important precursor for the synthesis of complex polycyclic natural products. Its bicyclic system provides a solid foundation upon which additional rings and stereocenters can be constructed. The ketone functionality and the aromatic ring offer multiple reaction sites for annulation and functional group manipulation, enabling the assembly of intricate molecular architectures.

Utility in the Construction of Analogs of Biologically Active Compounds

Beyond the synthesis of naturally occurring molecules, this compound and related structures are instrumental in the creation of analogs of biologically active compounds. By modifying the tetralone core or introducing different substituents, chemists can generate novel molecules with potentially enhanced or altered biological activities. For example, tetralone derivatives have been investigated as inhibitors of macrophage migration inhibitory factor (MIF), a protein involved in inflammatory responses. tandfonline.com This highlights the potential of tetralone-based scaffolds in medicinal chemistry and drug discovery. tandfonline.com

Future Research Directions and Perspectives on 5,7 Dimethyl 2 Tetralone

Development of More Efficient and Sustainable Synthetic Routes

Currently, dedicated synthetic routes for 5,7-Dimethyl-2-tetralone are not extensively documented in scientific literature. Research on related isomers, such as 5,8-dimethyl-2-tetralone, provides a foundational blueprint. The synthesis of the 5,8-isomer has been achieved starting from p-xylene (B151628) through Friedel-Crafts alkylation followed by cyclization and further functional group manipulations. researchgate.netresearchgate.net

Future research should focus on developing a concise and high-yielding pathway to this compound, likely starting from the commercially available m-xylene. Key areas for innovation will be in the choice of catalysts and reaction conditions to ensure high regioselectivity and minimize waste. The development of sustainable methods using solid acid catalysts instead of traditional stoichiometric Lewis acids, minimizing solvent use, and designing a process with a high atom economy will be critical.

Table 1: Potential Synthetic Strategies for Future Development

| Strategy | Starting Material | Key Transformation | Potential Advantages |

|---|---|---|---|

| Adapted Friedel-Crafts Acylation | m-Xylene | Intramolecular acylation of a butyric acid derivative | Well-established reaction class; potential for high yield. |

| Diels-Alder Cycloaddition | Substituted diene and dienophile | [4+2] cycloaddition to form the bicyclic core | High stereocontrol; convergent synthesis. nih.govbiosynth.com |

| Catalytic Cascade Reactions | Functionalized aromatic precursor | Multi-step sequence in a single pot | Reduced workup, solvent waste, and purification steps. |

Comprehensive Profiling of Biological Targets and Mechanisms of Action

The biological properties of this compound are unknown. However, the broader tetralone family exhibits a wide range of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov This suggests that this compound is a promising candidate for biological screening.

A crucial future direction is the comprehensive biological profiling of this compound. This would begin with high-throughput screening against a diverse array of biological targets, such as cancer cell lines, pathogenic microbes, and key enzyme families (e.g., kinases, reductases). Should any significant "hits" be identified, subsequent research must focus on elucidating the specific mechanism of action. This involves target identification and validation, studies on downstream cellular pathways, and in-silico molecular docking to understand the binding interactions between this compound and its biological target.

Table 2: Known Biological Activities of Representative Tetralone Scaffolds

| Tetralone Derivative Class | Biological Activity | Potential Research Angle for this compound |

|---|---|---|

| Chalcone-based Tetralones | Anticancer (e.g., against MCF-7 breast cancer cells) rasayanjournal.co.in | Screening for cytotoxicity against various cancer cell lines. |

| Aryl Tetralones | Antimitotic, Antimicrobial researchgate.netejbps.com | Evaluation of antibacterial and antifungal efficacy. |

| Functionalized α-Tetralones | Adenosine receptor antagonists (neurodegenerative diseases) nih.gov | Investigation of activity related to central nervous system targets. |

| General Tetralones | 5α-Reductase inhibition thieme.de | Screening against enzymes involved in metabolic or hormonal pathways. |

Design and Synthesis of Novel Derivates with Enhanced Specificity and Potency

Following the identification of a validated biological target, the this compound structure can serve as a scaffold for the design and synthesis of new analogues. Structure-activity relationship (SAR) studies will be paramount. This involves systematically modifying the core structure—for instance, by adding or altering substituents on the aromatic ring or modifying the ketone functionality—and assessing how these changes impact biological activity.

The goal is to develop derivatives with improved potency, greater selectivity for the target, and better pharmacokinetic properties. Computational chemistry and molecular modeling will play a vital role in rationally guiding the design of these second-generation compounds before their synthesis, thereby accelerating the discovery process.

Exploration of Chemoenzymatic and Asymmetric Synthesis Approaches

Many bioactive molecules are chiral, meaning their therapeutic effect is dependent on their specific three-dimensional arrangement. The ketone group at the C-2 position of this compound represents a key site for introducing chirality through stereoselective reduction. Future research should heavily invest in asymmetric and chemoenzymatic methods to produce enantiomerically pure derivatives. nih.govnih.gov

Chemoenzymatic synthesis could involve using isolated enzymes, such as ketoreductases, to reduce the tetralone to a specific chiral alcohol with very high enantioselectivity. semanticscholar.org This biological step can be integrated into a traditional chemical synthesis route, combining the advantages of both methodologies. nih.govnih.gov

Asymmetric synthesis using chiral catalysts (e.g., transition metal complexes with chiral ligands) for reactions like hydrogenation or transfer hydrogenation offers another powerful route to access single-enantiomer products. nih.govmdpi.com Developing such methods for this compound would be a significant step toward producing advanced drug candidates.

Application in Materials Science or Other Emerging Fields

While the primary focus for tetralones has been pharmaceutical, their rigid, aromatic structure suggests potential applications in other fields. This remains a speculative but intriguing avenue for future research. The aromatic core and ketone functionality could allow this compound or its derivatives to serve as monomers for specialty polymers, potentially leading to materials with unique thermal or optical properties. Furthermore, aromatic ketones are known to be photoactive, suggesting that these compounds could be explored as building blocks for photosensitizers or organic light-emitting diode (OLED) materials, contingent on the discovery of favorable photophysical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,7-Dimethyl-2-tetralone, and what are their limitations?

- Methodological Answer : The most common methods include Friedel-Crafts alkylation and cyclization of pre-functionalized intermediates. For example, Friedel-Crafts approaches often use Lewis acids like AlCl₃, but challenges include moderate yields (40–60%) and reproducibility due to moisture sensitivity . Cyclization via acid catalysis (e.g., H₂SO₄ or polyphosphoric acid) may require harsh conditions, leading to side reactions such as over-alkylation. Researchers should validate purity using HPLC or GC-MS and optimize solvent systems (e.g., dichloromethane vs. toluene) to improve efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key for confirming methyl group positions (δ ~1.2–1.5 ppm for methyl protons) and aromatic proton environments.

- IR Spectroscopy : Identifies carbonyl stretching (~1680 cm⁻¹) and aromatic C-H bonds.

- Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (m/z ≈ 174 for C₁₂H₁₄O) and fragmentation patterns.

Cross-validation with X-ray crystallography (if crystalline) is recommended to resolve ambiguities .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store under inert atmospheres (N₂ or Ar) at 0–6°C to prevent oxidation of the ketone group. Solvent-free samples are prone to hygroscopic degradation; thus, desiccants like silica gel are essential. For long-term storage, lyophilization in amber vials is advised .

Advanced Research Challenges

Q. How can contradictory spectral data between studies be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. For example, NMR chemical shifts vary with deuterated solvents (CDCl₃ vs. DMSO-d₆). To address this:

Replicate experiments under identical conditions.

Use 2D NMR (COSY, HSQC) to assign overlapping signals.

Compare with computational models (DFT calculations for predicted shifts).

Contradictions in melting points may indicate polymorphic forms, necessitating DSC analysis .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Optimize intermediates : Introduce protecting groups (e.g., silyl ethers) for sensitive ketones during alkylation.

- Catalyst screening : Replace traditional Lewis acids with greener alternatives like FeCl₃ or ionic liquids to reduce side reactions .

- Flow chemistry : Continuous flow systems enhance reaction control (e.g., temperature gradients) and scalability.

Table 1 : Yield Comparison of Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | CH₂Cl₂ | 55 | Moisture-sensitive |

| Cyclization | H₂SO₄ | Toluene | 48 | Over-acidification |

| Flow-based alkylation | FeCl₃ | MeCN | 72 | High equipment cost |

Q. How can structure-activity relationships (SAR) for this compound derivatives be systematically explored?

- Methodological Answer :

Functional group diversification : Introduce substituents (e.g., halogens, methoxy groups) at positions 5 and 7 to assess electronic effects.

In silico screening : Use molecular docking (AutoDock Vina) to predict binding affinity against targets like cytochrome P450 or kinase enzymes.

In vitro assays : Prioritize derivatives with low IC₅₀ values in cytotoxicity screens (e.g., MTT assay on HepG2 cells) .

Q. What experimental designs address reproducibility issues in catalytic hydrogenation of this compound?

- Methodological Answer :

- Pressure and temperature control : Use Parr reactors for consistent H₂ pressure (10–15 psi) and thermocouples for real-time monitoring.

- Catalyst activation : Pre-reduce Pd/C or Raney Ni catalysts under H₂ flow to avoid deactivation.

- Statistical analysis : Apply factorial design (DoE) to identify critical variables (e.g., catalyst loading, solvent polarity) .

Data Analysis and Interpretation

Q. How should researchers handle conflicting bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from PubMed and SciFinder to identify trends (e.g., IC₅₀ ranges for antimicrobial activity).

- Error source identification : Check for assay variability (e.g., broth microdilution vs. disk diffusion) or compound purity (≥95% by HPLC).

- Dose-response validation : Repeat assays with internal controls (e.g., ciprofloxacin for antibacterial studies) .

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations (Gaussian 16) : Model transition states for electrophilic substitution or Diels-Alder reactions.

- Machine learning : Train models on existing tetralone reaction datasets (e.g., USPTO database) to predict regioselectivity.

- Solvent effect modeling : Use COSMO-RS to optimize solvent choices for SN2 or radical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.